molecular formula C16H18N2O2S B5173571 (5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one CAS No. 5954-01-8

(5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B5173571
CAS No.: 5954-01-8
M. Wt: 302.4 g/mol
InChI Key: UHHOLXFLPFNTAH-UVTDQMKNSA-N
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Description

(5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a hydroxybenzylidene group, and a methylpiperidinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Hydroxybenzylidene Group: The hydroxybenzylidene group is introduced via a condensation reaction between the thiazole derivative and 3-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 4-methylpiperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxybenzylidene moiety can undergo oxidation to form a corresponding ketone.

    Reduction: The double bond in the benzylidene group can be reduced to form a saturated derivative.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated thiazole derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

(5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: can be compared with other thiazole derivatives:

    Similar Compounds: Thiazole, 2-aminothiazole, and 4-methylthiazole.

    Uniqueness: The presence of the hydroxybenzylidene and methylpiperidinyl groups imparts unique biological activities and chemical properties to this compound, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-5-7-18(8-6-11)16-17-15(20)14(21-16)10-12-3-2-4-13(19)9-12/h2-4,9-11,19H,5-8H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHOLXFLPFNTAH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367152
Record name ZINC00083874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5954-01-8
Record name ZINC00083874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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